molecular formula C13H9NOS2 B2736080 (2E)-2-(5-acetylthiophen-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile CAS No. 338795-32-7

(2E)-2-(5-acetylthiophen-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile

Cat. No. B2736080
M. Wt: 259.34
InChI Key: YAQUGAUCPPPMPP-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(5-acetylthiophen-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile, more commonly referred to as ATTP, is a synthetic organic compound that is used in a variety of laboratory experiments and applications. ATTP is a thiophene derivative, and is a compound that has been studied by scientists for its potential applications in a wide range of fields, including medicine, chemistry, and biology. ATTP is a relatively new compound, and as such, its properties and potential uses are still being explored.

Scientific Research Applications

Antimicrobial Activity

Some novel armed thiophene derivatives, including tetrasubstituted 2-acetylthiophene, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown potential as more potent antimicrobials compared to standard drugs against specific pathogens like Pseudomonas aeruginosa. The study suggests that the structural modifications, especially with electronic donor groups, can significantly influence bioactivity, providing insights into drug design for antibiotics (Mabkhot et al., 2016).

Anticancer Evaluation

Derivatives synthesized from 2-acetylthiophene have been explored for their anticancer activity. Compounds with thiophene as a core structure have demonstrated encouraging anticancer activity against selected human cancer cell lines, indicating the potential for further development into effective anticancer agents (Vaddula et al., 2016).

Material Science Applications

In material science, substituted thiophenes have exhibited a wide range of applications due to their diverse biological activities and utility in pharmaceuticals. They are also used in polymeric forms for applications in electronics, such as thin-film transistors and solar cells, highlighting the compound's versatility beyond biomedical applications (Nagaraju et al., 2018).

DNA Hybridization Sensors

Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE), a derivative of thiophene, has been applied to electrochemical hybridization sensors for DNA recognition. This application demonstrates the compound's potential in biotechnology and diagnostic fields, providing a platform for sensitive and specific DNA detection (Cha et al., 2003).

Chemical Characterization and Synthesis

Thiophene derivatives have been characterized and synthesized for various chemical studies. These studies focus on exploring the reactivity of these compounds toward different reagents, offering a foundation for the development of new chemicals with potential applications in medicinal chemistry and drug design (Mabkhot et al., 2011).

properties

IUPAC Name

(E)-2-(5-acetylthiophen-2-yl)-3-thiophen-2-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS2/c1-9(15)12-4-5-13(17-12)10(8-14)7-11-3-2-6-16-11/h2-7H,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQUGAUCPPPMPP-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=CC2=CC=CS2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(S1)/C(=C/C2=CC=CS2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(5-acetylthiophen-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.